molecular formula C14H12F3NO B1298409 2-(Benzyloxy)-5-(trifluoromethyl)aniline CAS No. 117901-14-1

2-(Benzyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B1298409
CAS No.: 117901-14-1
M. Wt: 267.25 g/mol
InChI Key: VKHDZWQPEGTTJC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)aniline typically involves the introduction of the benzyloxy and trifluoromethyl groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with benzyl alcohol and a trifluoromethylating agent under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, with heating to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzyloxy group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

2-(Benzyloxy)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    2-(Benzyloxy)-4-(trifluoromethyl)aniline: Differing in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.

    2-(Benzyloxy)-5-(difluoromethyl)aniline: Featuring a difluoromethyl group instead of a trifluoromethyl group, which may alter its chemical properties and applications.

    2-(Methoxy)-5-(trifluoromethyl)aniline: Substituting the benzyloxy group with a methoxy group, potentially impacting its solubility and reactivity.

The uniqueness of this compound lies in the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHDZWQPEGTTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350652
Record name 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117901-14-1
Record name 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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